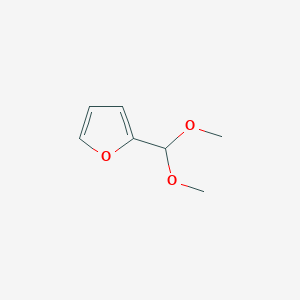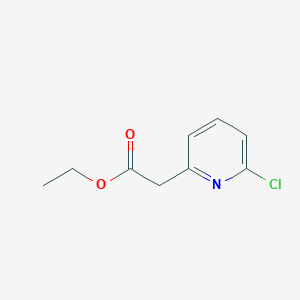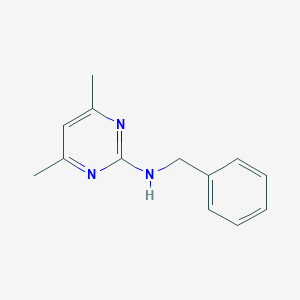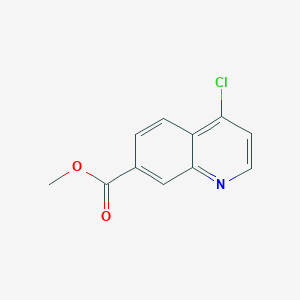![molecular formula C14H19N3O B179129 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- CAS No. 1023-87-6](/img/structure/B179129.png)
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. 5]decan-4-one, 1-(4-methylphenyl)-.
Wirkmechanismus
The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- in laboratory experiments is its ease of synthesis. This compound can be synthesized using relatively simple methods and is readily available. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of this compound and testing its efficacy in vivo. Another direction is to explore its potential as a building block for the synthesis of novel polymers and materials. Studies could focus on developing new synthetic methods and characterizing the properties of the resulting materials. Finally, another direction is to investigate its potential as a catalyst for various chemical reactions. Studies could focus on optimizing the catalytic activity of this compound and exploring its potential in different types of reactions.
Synthesemethoden
The synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been reported by several researchers using different methods. One of the most commonly used methods involves the reaction of 1,3-dibromopropane with 4-methylphenylhydrazine to form 1,3-bis(4-methylphenyl)triazene, which is then reacted with cyclohexanone to form the desired product. Another method involves the reaction of 1,3-dibromopropane with 4-methylphenylhydrazine to form 1,3-bis(4-methylphenyl)triazene, which is then reacted with cyclohexanone in the presence of a catalytic amount of copper(II) sulfate pentahydrate to form the desired product.
Wissenschaftliche Forschungsanwendungen
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been studied for its potential as a catalyst for various chemical reactions.
Eigenschaften
CAS-Nummer |
1023-87-6 |
|---|---|
Produktname |
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- |
Molekularformel |
C14H19N3O |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H19N3O/c1-11-2-4-12(5-3-11)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18) |
InChI-Schlüssel |
FKTLPANFGXXTMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
Synonyme |
1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




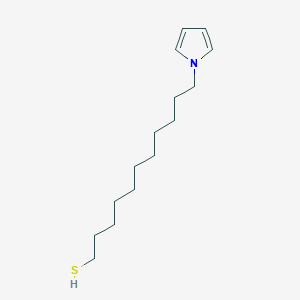
![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
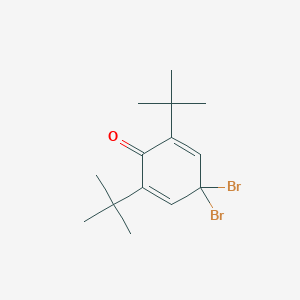
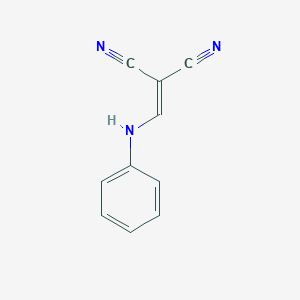
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)
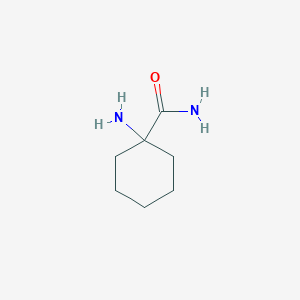
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

